3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2751704-49-9
VCID: VC12017391
InChI: InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3
SMILES: CC1(CC(C1)(CO)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers

CAS No.: 2751704-49-9

VCID: VC12017391

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers - 2751704-49-9

Description

Synthesis and Stereochemistry

Cyclobutane derivatives often involve complex stereochemistry due to their ring structure. The synthesis of these compounds typically requires careful consideration of reaction conditions to achieve the desired stereochemistry. For compounds like 3-amino-1-(hydroxymethyl)cyclobutan-1-ol, the hydroxymethyl group introduces additional complexity due to the potential for diastereomers, which are stereoisomers that are not mirror images of each other.

Applications in Research

Cyclobutane derivatives are of interest in medicinal chemistry, particularly in fragment-based drug discovery (FBDD), where small molecules are used to identify potential drug candidates . While specific applications of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol are not detailed, related compounds may serve as building blocks for more complex molecules with therapeutic potential.

Safety and Handling

For compounds similar to 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, safety precautions are crucial due to potential skin and eye irritation, as well as respiratory tract irritation . Handling such chemicals requires appropriate protective equipment and adherence to safety protocols.

CAS No. 2751704-49-9
Product Name 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol
Standard InChI InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3
Standard InChIKey KLWDLEDRNAPGBR-UHFFFAOYSA-N
SMILES CC1(CC(C1)(CO)O)N
Canonical SMILES CC1(CC(C1)(CO)O)N
PubChem Compound 165606093
Last Modified Apr 15 2024

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